molecular formula C39H67ClO4 B13839117 rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol

rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol

Cat. No.: B13839117
M. Wt: 635.4 g/mol
InChI Key: YDEVHEQAUHEJSR-CLHJWXBKSA-N
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Description

rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol: is a synthetic compound that belongs to the class of chlorinated lipids. It is characterized by the presence of oleoyl and linolenoyl fatty acid chains attached to a chloropropanediol backbone. This compound is often used in biochemical research to study lipid metabolism and the biological effects of chlorinated lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of oleic acid and linolenic acid with chloropropanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with enzymes and receptors involved in lipid metabolism. The compound can modulate the activity of these enzymes, leading to changes in lipid synthesis, degradation, and signaling pathways. The chlorine atom in the molecule can act as a reactive site for further chemical modifications, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol is unique due to the presence of both oleoyl and linolenoyl groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C39H67ClO4

Molecular Weight

635.4 g/mol

IUPAC Name

[(2S)-3-chloro-2-[(9Z,12Z,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6+,14-12-,19-17-,20-18-/t37-/m1/s1

InChI Key

YDEVHEQAUHEJSR-CLHJWXBKSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C/CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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